An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)-4H-chromen-4-one
An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The chromen-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group at the 2-position significantly modulates the molecule's physicochemical and biological properties. This guide provides a comprehensive technical overview of 2-(trifluoromethyl)-4H-chromen-4-one, focusing on its chemical properties, synthesis, reactivity, and potential applications, with insights grounded in established scientific literature. The presence of the trifluoromethyl group, a bioisostere for chlorine, is known to enhance solubility, lipophilicity, and metabolic stability in drug candidates.[3]
Core Chemical and Physical Properties
The introduction of the electron-withdrawing trifluoromethyl group at the C2 position of the chromone ring system profoundly influences its electron density distribution, and consequently, its physical and chemical characteristics.
| Property | Value/Description | Source(s) |
| Molecular Formula | C10H5F3O2 | [4] |
| Molecular Weight | 214.14 g/mol | [4] |
| Physical State | Solid (predicted) | [4] |
| GHS Hazard Classification | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [4] |
Note: Experimental data for the specific molecule 2-(trifluoromethyl)-4H-chromen-4-one is sparse in publicly available literature. The data presented is a combination of information from PubChem and representative data from closely related analogs.
Spectroscopic Characterization
The structural elucidation of 2-(trifluoromethyl)-4H-chromen-4-one and its derivatives relies on a combination of spectroscopic techniques.
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons on the benzo- portion of the chromone will appear in the downfield region (typically δ 7.0-8.5 ppm). A characteristic singlet for the proton at the 3-position is expected. The exact chemical shifts will be influenced by the substitution pattern on the aromatic ring. |
| ¹³C NMR | The carbonyl carbon (C4) will resonate at a characteristic downfield chemical shift (δ > 170 ppm). The carbon of the trifluoromethyl group will show a quartet due to coupling with the three fluorine atoms. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF3 group is expected. The chemical shift will be characteristic of a trifluoromethyl group attached to an sp²-hybridized carbon.[5][6] |
| Infrared (IR) | A strong absorption band corresponding to the C=O stretching vibration of the ketone will be prominent (typically in the range of 1630-1660 cm⁻¹).[7] C-F stretching vibrations will also be present. |
| Mass Spectrometry | The molecular ion peak (M+) should be observable. A prominent fragment is often the CF3+ ion.[8] |
Synthesis of the 2-(Trifluoromethyl)-4H-chromen-4-one Scaffold
Several synthetic strategies have been developed for the construction of the chromone core, with specific adaptations for the introduction of the trifluoromethyl group.
Intramolecular Wittig Reaction Approach
A versatile method for the synthesis of 4H-chromen-4-ones involves an intramolecular Wittig reaction.[9] This approach offers a one-pot cyclization pathway under relatively mild conditions.[9]
Experimental Protocol: Synthesis via Intramolecular Wittig Reaction
-
Starting Material Preparation: O-acyl(aroyl)salicylic acids are converted to their corresponding silyl esters.[9]
-
Ylide Formation: The silyl ester is reacted with (trimethylsilyl)methylenetriphenylphosphorane to generate an acylphosphorane intermediate.[9]
-
Intramolecular Cyclization: The acylphosphorane undergoes an intramolecular Wittig reaction, where the ylide attacks the ester carbonyl, leading to the formation of the 4H-chromen-4-one ring system.[9] This process typically results in good to excellent yields (55-80%).[9]
Cyclization with Trifluoroacetic Anhydride
A direct method for synthesizing 2-trifluoromethyl chromenes involves the reaction of o-isopropenylphenols with trifluoroacetic anhydride.[10] This reaction proceeds through a sequential trifluoroacetylation and a double carbonyl-ene reaction followed by elimination.[10]
Diagram: Synthetic Workflow for 2-(Trifluoromethyl)-4H-chromen-4-one
Caption: General synthetic pathway to 2-(trifluoromethyl)-4H-chromen-4-one.
Reactivity and Functionalization
The presence of the trifluoromethyl group enhances the reactivity of the chromenone core, making it a versatile platform for further functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The CF3 group increases the reactivity of the chromenone scaffold towards palladium-catalyzed Suzuki coupling reactions compared to the non-fluorinated analog.[11] This allows for the efficient introduction of various aryl and alkyl substituents at different positions of the chromone ring, provided a suitable leaving group (e.g., a halide or triflate) is present.
Experimental Protocol: Suzuki Coupling on a Trifluoromethyl-Chromenone Scaffold
-
Reaction Setup: A reaction vessel is charged with the halogenated 2-(trifluoromethyl)-4H-chromen-4-one derivative, a boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., K2CO3 or Cs2CO3), and a suitable solvent (e.g., dioxane or toluene/water).
-
Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Diagram: Reactivity of the 2-(Trifluoromethyl)-4H-chromen-4-one Core
Caption: Key reaction pathways for functionalizing the core structure.
Biological Significance and Applications in Drug Discovery
The chromone scaffold is associated with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13] The incorporation of a trifluoromethyl group can significantly enhance these activities and improve the pharmacokinetic profile of potential drug candidates.
-
Anticancer Activity: Derivatives of 2-(trifluoromethyl)-4H-chromen-4-one have shown promising cytotoxic activity against various cancer cell lines.[14] For instance, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides have been synthesized and evaluated for their potential as anticancer agents.[14]
-
Antioxidant Properties: The chromone nucleus is a known scavenger of reactive oxygen species. Certain trifluoromethylated chromone derivatives have demonstrated significant antioxidant activity in various in-vitro assays.[14]
-
Enzyme Inhibition: The trifluoromethyl group can engage in specific interactions, such as hydrogen and halogen bonding, with amino acid residues in enzyme active sites, leading to potent and selective inhibition.[15]
-
Fluorescent Probes: Trifluoromethylated chromenone derivatives have been developed as fluorescent probes for detecting oxidative damage in living cells and tissues.[16]
The trifluoromethyl group's ability to enhance lipophilicity facilitates passage across biological membranes, including the blood-brain barrier, making these compounds attractive for targeting central nervous system disorders.[3]
Conclusion
2-(Trifluoromethyl)-4H-chromen-4-one is a highly versatile and synthetically accessible scaffold with significant potential in drug discovery and materials science. The presence of the trifluoromethyl group not only enhances the biological activity of the chromone core but also modulates its reactivity, providing a platform for the development of a diverse range of functionalized molecules. Further exploration of the structure-activity relationships of this class of compounds is warranted to fully exploit their therapeutic potential.
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